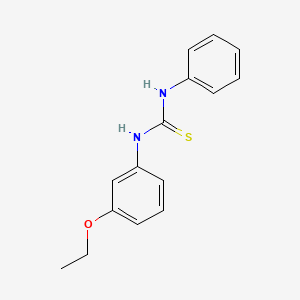
Thiourea, N-(3-ethoxyphenyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- is an organosulfur compound with the molecular formula C15H16N2OS. This compound belongs to the class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- typically involves the reaction of aniline derivatives with carbon disulfide (CS2) in the presence of aqueous ammonia. This reaction proceeds under mild conditions, usually at a temperature of around 40°C for 24 hours . The reaction can be represented as follows:
C6H5NH2+CS2+NH3→C6H5NHC(S)NH2
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves similar synthetic routes but may utilize different catalysts or reaction conditions to optimize yield and purity. The use of specialized equipment and controlled environments ensures the efficient production of high-quality thiourea compounds.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form corresponding sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its pharmacological properties, including antibacterial and antioxidant activities.
Industry: Utilized in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(3-chlorophenyl)-N’-phenyl-
- Thiourea, N-(4-methoxyphenyl)-N’-phenyl-
- Thiourea, N-(2-methylphenyl)-N’-phenyl-
Uniqueness
Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- is unique due to the presence of the ethoxy group at the 3-position of the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other thiourea derivatives .
Properties
CAS No. |
13140-68-6 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C15H16N2OS/c1-2-18-14-10-6-9-13(11-14)17-15(19)16-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H2,16,17,19) |
InChI Key |
BYWQFRDMKFVNPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


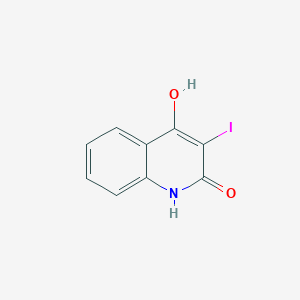
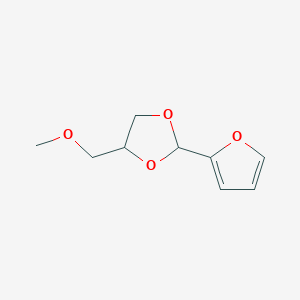
![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)
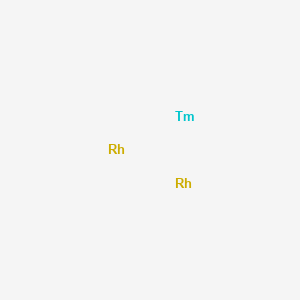
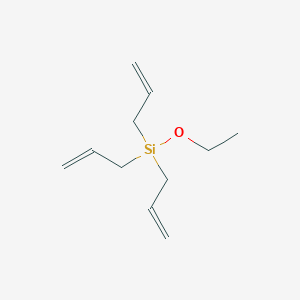
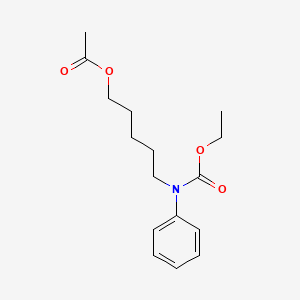

![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)
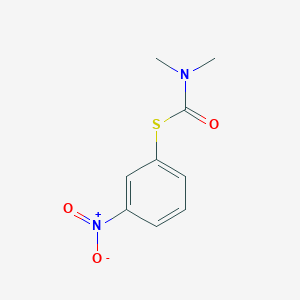

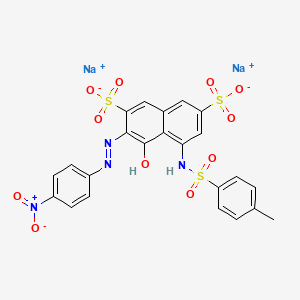
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)


